REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH2:4][C:5](=[O:8])[CH2:6][CH3:7].[Cl-].[Mg+2].[Cl-].N1C=CC=CC=1.[C:19](Cl)(=[O:22])[CH2:20][CH3:21].Cl>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:9])[CH:4]([C:19](=[O:22])[CH2:20][CH3:21])[C:5](=[O:8])[CH2:6][CH3:7] |f:1.2.3|
|
Name
|
|
Quantity
|
5.02 mL
|
Type
|
reactant
|
Smiles
|
COC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
6.34 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.67 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to RT and 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
later poured
|
Type
|
EXTRACTION
|
Details
|
extracted twice with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(CC)=O)C(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |